CYP3A4 Inhibition: 2-(4-Nitrophenyl)-1H-benzimidazole Exhibits Reduced Liability Compared to Other Benzimidazole Scaffolds
In human liver microsome assays, 2-(4-nitrophenyl)-1H-benzimidazole demonstrates weak inhibition of CYP3A4 with an IC50 of 14,600 nM, indicating a lower potential for drug-drug interactions compared to many other benzimidazole-containing compounds that often show more potent CYP inhibition [1]. This contrasts with structurally related benzimidazoles, such as certain CYP11B2 or CYP17A1 inhibitors, which can exhibit IC50 values in the low nanomolar range for their target CYPs . The compound's weak interaction with CYP3A4, CYP2C19 (IC50 = 50,000 nM), and CYP1A2 (IC50 = 50,000 nM) suggests a favorable metabolic profile for applications where minimal CYP interference is desired [1].
| Evidence Dimension | CYP3A4 inhibition |
|---|---|
| Target Compound Data | IC50 = 14,600 nM |
| Comparator Or Baseline | CYP11B2/CYP17A1 benzimidazole inhibitors (typical IC50 < 100 nM) |
| Quantified Difference | > 146-fold weaker inhibition |
| Conditions | Human liver microsomes, midazolam substrate, 10 min preincubation with NADPH |
Why This Matters
This weak CYP inhibition profile makes the compound a preferable choice as a synthetic intermediate or scaffold for lead optimization where avoiding drug-drug interaction liabilities is critical.
- [1] BindingDB. (n.d.). BDBM50461934 (CHEMBL4227911) - Affinity Data for CYP3A4, CYP2C19, CYP1A2. View Source
